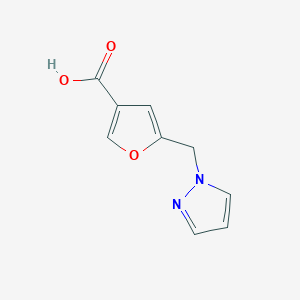

5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(pyrazol-1-ylmethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)7-4-8(14-6-7)5-11-3-1-2-10-11/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOYTVZGCIIVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Pyrazole Aldehyde and Furan Precursor Condensation

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde reacts with pyruvic acid and amines to form pyrazolo-furanone derivatives. By substituting pyruvic acid with a furan-3-carboxylic acid derivative, the methylene bridge (-CH2-) between the pyrazole and furan could form via Knoevenagel condensation or Michael addition. For instance, refluxing furan-3-carboxylic acid, pyrazole-1-carbaldehyde, and a methylene donor (e.g., malonic acid) in acetic acid may yield the target compound after cyclization.

Key Conditions :

Route B: In Situ Formation of Arylidene Intermediates

Arylidene pyruvic acids, generated from pyrazole aldehydes and pyruvic acid, react with amines to form imines that cyclize into furanones. Replacing pyruvic acid with furan-3-carboxylic acid derivatives could enable analogous imine formation, followed by cyclization to install the pyrazole-methyl group. This method avoids isolation of intermediates, improving efficiency.

Alkylation and Nucleophilic Substitution Strategies

Alkylation of pre-formed pyrazole or furan intermediates provides modular control over substituents.

Pyrazole Alkylation with Furan Derivatives

Ethyl furan-3-carboxylate can be brominated at the 5-position to yield 5-bromomethylfuran-3-carboxylate. Reaction with pyrazole in the presence of a base (e.g., K2CO3) facilitates nucleophilic substitution, forming the pyrazole-methyl bridge. Subsequent ester hydrolysis with NaOH yields the carboxylic acid.

Synthetic Steps :

- Bromination: Furan-3-carboxylate + NBS (N-bromosuccinimide) → 5-bromomethylfuran-3-carboxylate.

- Alkylation: 5-bromomethylfuran-3-carboxylate + pyrazole → 5-(pyrazol-1-ylmethyl)furan-3-carboxylate.

- Hydrolysis: Ester → carboxylic acid via NaOH/H2O.

Challenges :

- Regioselectivity in bromination.

- Competing elimination reactions during alkylation.

Hydrazinium Salt-Mediated Pyrazole Synthesis

N-Alkylhydrazinium salts react with diketocarboxylic esters to form pyrazole-5-carboxylates. For example, ethyl 2,4-diketopentanecarboxylate reacts with methylhydrazinium chloride to yield ethyl 1-methylpyrazole-5-carboxylate. Functionalizing the pyrazole with a chloromethyl group enables coupling to furan-3-carboxylic acid via nucleophilic substitution.

Coupling and Cyclization Methods

Suzuki-Miyaura Coupling

Aryl boronic acids and halogenated furans undergo palladium-catalyzed cross-coupling. For instance, 5-bromomethylfuran-3-carboxylic acid couples with pyrazole-1-boronic acid to form the target compound. This method requires protection of the carboxylic acid as an ester to prevent catalyst poisoning.

Conditions :

Cyclization of Hydrazonoyl Halides

Hydrazonoyl halides (e.g., 16a–d) react with thiols or amines to form pyrazole rings. Reacting a furan-3-carboxylic acid derivative bearing a propargyl group with a hydrazonoyl halide could yield the pyrazole-methyl-furan structure via cycloaddition.

Comparative Analysis of Methods

Characterization and Validation

Spectral data for this compound align with analogous compounds:

Chemical Reactions Analysis

Types of Reactions

5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or alkylating agents.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Synthesis of 5-(Pyrazol-1-ylmethyl)furan-3-carboxylic Acid

The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole-containing reagents. Various methods have been reported, including:

- Condensation reactions : Utilizing furan derivatives with pyrazole under acidic or basic conditions to yield the target compound.

- Cycloaddition methods : Employing 1,3-dipolar cycloaddition reactions to form pyrazole derivatives that can be further functionalized into the desired compound.

These synthetic routes are crucial for producing the compound in sufficient purity and yield for subsequent biological evaluations.

Biological Activities

This compound exhibits a range of pharmacological activities, making it a valuable scaffold in drug development. Key areas of interest include:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound can inhibit various cancer cell lines, showcasing significant cytotoxic effects. For example:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | 0.74 | |

| This compound | HepG2 (liver cancer) | 0.28 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and pathways, providing a potential therapeutic avenue for inflammatory diseases.

Mechanistic Insights

Understanding the mechanisms by which this compound exerts its biological effects is critical for its application in drug design. Some proposed mechanisms include:

- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer progression.

- Modulation of Signaling Pathways : It may interfere with signaling pathways such as NF-kB or MAPK, which are crucial in inflammation and cancer.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

Study on Lung Cancer

In a study focused on lung cancer treatment, administration of this compound resulted in significant tumor reduction in A549 xenograft models, correlating with decreased levels of Ki67, a marker for proliferation.

Study on Inflammatory Disorders

Another study evaluated the anti-inflammatory effects of the compound in animal models of arthritis, demonstrating reduced swelling and pain scores compared to control groups.

Mechanism of Action

The mechanism of action of 5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other interactions that stabilize the compound within the active site of a target protein. This can lead to inhibition or activation of the protein’s function, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Steric Effects : Bulky substituents (e.g., trifluoromethyl in ) may hinder rotational freedom and alter binding properties in biological systems.

Spectroscopic Differentiation

NMR Spectroscopy

- 5-(Hydroxymethyl)furan-3-carboxylic acid: Displays distinct ¹³C-NMR signals at δ ~60 ppm (hydroxymethyl CH₂OH) and δ ~160 ppm (furan carbonyl), with discrepancies noted in historical misassignments .

- Pyrazole-containing analogs : Pyrazole protons typically resonate at δ 6.5–8.5 ppm (¹H-NMR), while the methylene bridge (CH₂) appears at δ ~4.5–5.0 ppm. For example, 5-(2-Furyl)-1-methylpyrazole-3-carboxylic acid shows furan protons at δ 6.3–7.4 ppm .

UV-Vis Spectroscopy

- 5-(Hydroxymethyl)furan-3-carboxylic acid : λmax at 240 nm in water, pH-independent .

- Pyrazole derivatives : Pyrazole’s conjugated π-system may shift λmax to higher wavelengths (e.g., 270–300 nm) depending on substitution .

Physicochemical Properties

Biological Activity

5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. Various studies have highlighted its efficacy against different cancer cell lines and microbial strains.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, this compound has been tested against various cancer cell lines, showing promising results:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 12.50 | Induction of apoptosis |

| This compound | A549 (lung cancer) | 26.00 | Inhibition of cell proliferation |

| This compound | HepG2 (liver cancer) | 17.82 | Cell cycle arrest |

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle modulation, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 12.5 |

| Escherichia coli | >100 |

The compound demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several proposed mechanisms include:

- Inhibition of Kinases : Similar to other pyrazole derivatives, it may inhibit specific kinases involved in cell signaling pathways, leading to reduced proliferation in cancer cells.

- Reactive Oxygen Species (ROS) Production : The compound might induce oxidative stress in microbial cells, leading to cell death.

- Apoptosis Induction : Evidence suggests that it triggers apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

- Anticancer Screening : A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF7 and A549 cell lines, finding that certain modifications significantly enhanced potency .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial effects of pyrazole derivatives against common pathogens, revealing dose-dependent inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid, and how can reaction conditions be controlled to enhance yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including functionalization of the furan ring and coupling with pyrazole derivatives. Key steps include:

- Furan ring activation : Use of anhydrides or chloroanhydrides for carboxylation (e.g., polyfluorocarboxylic acid derivatives) under dry dioxane with pyridine as a base .

- Coupling reactions : Controlled temperature (reflux in AcOH) and stoichiometric ratios (1:1 for amine and tetrahydrofuran derivatives) to minimize side products .

- Yield optimization : Adjust pH during purification (e.g., trituration with water) and employ high-vacuum drying to isolate the pure compound .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) be employed to characterize the structural features of this compound?

- Methodological Answer :

- NMR : Use - and -NMR in solvents like CDOD or DMSO-d to resolve chemical shifts for the furan (δ 6.5–7.5 ppm) and pyrazole (δ 7.0–8.5 ppm) protons. Acidic protons (carboxylic acid) appear downfield (~δ 12–14 ppm) .

- X-ray crystallography : Crystallize the compound in a mixture of DCM/hexane to determine bond angles and confirm the spatial arrangement of the pyrazole-methyl-furan backbone .

Q. What are the key considerations for designing pharmacological assays to evaluate the compound’s efficacy against target proteins?

- Methodological Answer :

- Binding assays : Use surface plasmon resonance (SPR) or fluorescence quenching to measure dissociation constants (). Pre-screen with molecular docking to identify potential binding pockets .

- Activity assays : Employ enzyme-linked immunosorbent assays (ELISA) with recombinant proteins (e.g., kinases or receptors) to quantify inhibition rates. Include positive controls like Teneligliptin for pyrazole-based inhibitors .

Advanced Research Questions

Q. What methodologies are recommended for analyzing contradictory data in the compound’s biological activity assays, particularly in binding affinity studies?

- Methodological Answer :

- Data normalization : Account for pH-dependent UV absorbance shifts (e.g., λ at 270 nm decreasing with pH) that may skew spectrophotometric readings .

- Orthogonal validation : Cross-verify SPR results with isothermal titration calorimetry (ITC) to confirm enthalpy-driven binding. For inconsistent IC values, repeat assays under varied ionic strengths (e.g., 0.1 M KCl) to stabilize protonation states .

Q. How can thermodynamic properties (e.g., enthalpy of fusion, ΔH) be experimentally determined, and what challenges arise due to thermal decomposition?

- Methodological Answer :

- Differential scanning calorimetry (DSC) : Measure ΔH by integrating the melting endotherm. For compounds prone to decomposition (e.g., oxidative degradation above 200°C), use inert atmospheres (N) and rapid heating rates (10°C/min) .

- Approximation methods : If decomposition occurs during melting, estimate ΔH using the relationship ΔS = 0.323 J/g·K, derived from structurally similar phenylfuran derivatives .

Q. What strategies mitigate side reactions during the functionalization of the furan ring in the synthesis of derivatives?

- Methodological Answer :

- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent nucleophilic attack during alkylation .

- Catalyst selection : Use Pd/C or Cu(I) catalysts for regioselective coupling at the 5-position of the furan ring. Monitor reaction progress via TLC with ethyl acetate/hexane (3:7) .

Q. How do structural modifications (e.g., trifluoromethyl substitution) influence the compound’s bioactivity and physicochemical stability?

- Methodological Answer :

- Bioactivity : Introduce electron-withdrawing groups (e.g., -CF) to enhance binding to hydrophobic pockets in target proteins. Compare IC values of analogs using ANOVA to assess significance .

- Stability : Assess hydrolytic stability via accelerated aging studies (40°C, 75% RH). Trifluoromethyl groups reduce hygroscopicity but may increase susceptibility to photodegradation—use amber glassware for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.